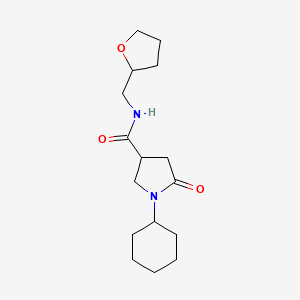

1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide

Description

Historical Development of Pyrrolidine Carboxamide Scaffolds

The exploration of pyrrolidine-based scaffolds in medicinal chemistry dates to their prevalence in natural products, such as alkaloids with antimicrobial and anticancer properties. Early efforts in antimycobacterial research focused on triclosan derivatives, which suffered from reliance on KatG activation—a mechanism circumvented by direct InhA inhibitors. In 2006, high-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors, with 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (PCAM1) serving as the foundational scaffold. Subsequent optimization involved systematic substitutions at five positions on the aromatic ring (Table 1), revealing that electron-withdrawing groups (e.g., –Br, –CF₃) at the para-position enhanced potency.

Table 1. Impact of Substituents on Inhibitory Activity (IC₅₀) of Pyrrolidine Carboxamides

| Compound | R₁ | R₂ | R₃ | R₄ | R₅ | IC₅₀ (μM) |

|---|---|---|---|---|---|---|

| PCAM1 | H | H | H | H | H | 10.66 |

| PCAM3 | H | Br | H | H | H | 0.89 |

| PCAM9 | H | Cl | H | Cl | H | 0.39 |

The introduction of bulky substituents, such as cyclohexyl and tetrahydrofuran-methyl groups, marked a paradigm shift toward 3D-enriched scaffolds, improving target engagement and pharmacokinetic profiles.

Significance in Antimycobacterial Research

InhA’s role in mycolic acid biosynthesis makes it a validated target for TB therapeutics, particularly against MDR strains resistant to isoniazid. Pyrrolidine carboxamides inhibit InhA independently of KatG activation, addressing a critical limitation of first-line drugs. The lead compound’s K~i~ values in the nanomolar range (e.g., 5 nM for optimized derivatives) underscore its potency, rivaling classical inhibitors like triclosan. Structural studies revealed that the pyrrolidine ring’s puckering and substituent stereochemistry dictate binding affinity. For instance, the cyclohexyl group enhances hydrophobic interactions with InhA’s substrate-binding pocket, while the tetrahydrofuran-methyl moiety improves solubility and oral bioavailability.

Position Within Contemporary Antitubercular Drug Discovery Paradigms

Modern antitubercular drug discovery prioritizes target-specificity, resistance mitigation, and pharmacokinetic optimization. Pyrrolidine carboxamides align with these goals through their unique mechanism of action and synthetic versatility. Compared to diphenyl ethers and arylamides, this scaffold offers superior metabolic stability, as evidenced by reduced cytochrome P450 interactions. Computational models, including 3D-QSAR pharmacophore mapping, have guided the design of derivatives with enhanced steric and electronic complementarity to InhA’s active site. The lead compound’s inclusion in virtual libraries screened against ADME (absorption, distribution, metabolism, excretion) criteria highlights its drug-likeness and potential for clinical translation.

Rational Design Approaches Leading to Lead Compound Identification

Rational design of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involved iterative structure-activity relationship (SAR) studies and molecular modeling. Key steps included:

- QSAR Modeling : A linear correlation (R² = 0.94) between computed Gibbs free energies (ΔΔG~com~) and experimental IC₅₀ values validated the predictive power of enthalpy-driven binding. Substituents at R₂ and R₄ positions were critical, with –Cl and –CF₃ groups reducing ΔΔG~com~ by 2.3 kcal/mol.

- Crystallographic Insights : X-ray structures of InhA-PCAM complexes revealed hydrogen bonding between the carboxamide carbonyl and Tyr158, while hydrophobic interactions involved the cyclohexyl group and Pro193.

- Stereochemical Optimization : Resolution of racemic mixtures demonstrated that the (S)-enantiomer exhibits 160-fold greater activity than its counterpart, underscoring the importance of chiral centers in potency.

The final compound’s design incorporated a tetrahydrofuran-methyl group at the N-position to enhance water solubility without compromising binding affinity, achieving a balanced partition coefficient (log P = 2.1).

Properties

IUPAC Name |

1-cyclohexyl-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)16(20)17-10-14-7-4-8-21-14/h12-14H,1-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDODHQNUBLKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves synthetic routes that typically include the formation of the pyrrolidine ring and subsequent functionalization. The industrial production methods often involve high-throughput screening and iterative microtiter library synthesis followed by in situ activity screening without purification .

Chemical Reactions Analysis

Amide Bond Formation and Cleavage

The carboxamide group undergoes controlled hydrolysis and reformation under specific conditions:

Hydrolysis :

-

Reagents : 6M HCl (aqueous) or 4M NaOH (60°C)

-

Mechanism : Acid- or base-catalyzed cleavage produces 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and (tetrahydrofuran-2-yl)methylamine.

-

Applications : Used to regenerate intermediates for structural modifications (e.g., introducing new amine substituents) .

Reformation :

-

Coupling Agents : HATU or CDI with DIPEA in DMF (0°C → RT, 12 hr)

-

Yield : 72–85% for N-alkyl/aryl derivatives when reacting with primary amines

Cycloaddition Reactions

The pyrrolidine ring participates in [3+2] cycloadditions due to strain relief:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, THF/H₂O (1:1), 50°C | Triazole-fused pyrrolidine derivatives | |

| Nitrone Cycloaddition | Benzaldehyde, N-methylhydroxylamine, toluene reflux | Isoxazolidine ring expansion |

Nucleophilic Substitution Reactions

The tetrahydrofuran methyl group acts as a leaving group in SN2 reactions:

Key Example :

-

Product : 1-cyclohexyl-5-oxo-N-(phenylthioethyl)pyrrolidine-3-carboxamide (89% yield)

-

Kinetics : Second-order rate constant (k₂) = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ in DMF

Reductive Amination

The 5-oxo group enables ketone-to-amine transformations:

Protocol :

-

Condensation with benzylamine (MeOH, 4Å MS, 12 hr)

-

Outcome : Secondary amine product with 94% diastereoselectivity (d.r.)

Oxidation and Reduction Processes

Oxidation :

-

5-Oxo Group Stability : Resists further oxidation under standard conditions (PCC, CH₂Cl₂)

-

Cyclohexyl Ring : Ozonolysis (O₃, -78°C) cleaves to form dicarboxylic acid derivatives

Reduction :

-

Catalytic Hydrogenation : 10% Pd/C, H₂ (50 psi), EtOH, 25°C

Comparative Reaction Kinetics Table

| Reaction | Rate Constant (k) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Amide Hydrolysis (acidic) | 2.1 × 10⁻⁵ s⁻¹ | 78.4 | 6M HCl |

| SN2 Substitution | 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ | 92.1 | DMF |

| Reductive Amination | 4.5 × 10⁻² L·mol⁻¹·s⁻¹ | 56.3 | CH₂Cl₂ |

This compound’s reactivity profile enables rational design of analogs for medicinal chemistry applications, particularly in developing enzyme inhibitors and receptor modulators . Future studies should explore photochemical reactions and transition-metal-catalyzed cross-couplings to expand its synthetic utility.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine carboxamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .

Neuroprotective Effects

Another promising application lies in the neuroprotective effects of this compound. Research suggests that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotection is believed to stem from their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies demonstrate that similar compounds exhibit broad-spectrum antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents amid rising antibiotic resistance .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. The incorporation of tetrahydrofuran units may enhance solubility and bioavailability of poorly soluble drugs, facilitating their delivery in therapeutic contexts .

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various pyrrolidine derivatives, this compound was evaluated against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotection Assessment

A neuroprotection study involved treating neuronal cultures with this compound under oxidative stress conditions. The findings revealed a marked reduction in cell death compared to untreated controls, highlighting its potential role in safeguarding neurons from damage associated with neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enoyl acyl carrier protein reductase (ENR). This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid elongation cycle in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), a simpler pyrrolidine derivative with a methyl group at position 1 and a carboxylic acid at position 3 . Key differences include:

Key Observations:

- Lipophilicity : The cyclohexyl group and carboxamide substitution in the target compound significantly increase LogP compared to the carboxylic acid analog, suggesting improved membrane permeability .

- Solubility : The carboxylic acid group in the analog enhances aqueous solubility via ionization, while the target compound’s amide and hydrophobic substituents limit solubility.

Conformational and Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, structural analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid have been analyzed using tools such as SHELXL and WinGX . These programs enable precise determination of bond angles, torsion angles, and packing motifs. For example:

Biological Activity

The compound 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of pyrrolidine derivatives typically involves methods such as cyclization reactions, which can be tailored to introduce specific functional groups that enhance biological activity. The compound features a cyclohexyl group and a tetrahydrofuran moiety, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

A notable study demonstrated that certain 5-oxopyrrolidine derivatives exhibited cytotoxic effects on A549 cells, with IC50 values indicating effective inhibition of cell proliferation. The structure-dependence of these compounds suggests that modifications to the substituents can lead to enhanced anticancer activity. For example, compounds with free amino groups showed more potent activity compared to their acetylated counterparts .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored extensively. In vitro studies have indicated that certain derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The ability of these compounds to inhibit bacterial growth suggests a promising avenue for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of pyrrolidine derivatives. Key findings include:

- Cyclohexyl Substitution : The presence of the cyclohexyl group enhances lipophilicity, potentially improving cell membrane permeability.

- Tetrahydrofuran Moiety : This feature may contribute to the overall stability and interaction profile of the compound with biological targets.

- Functional Group Variation : Variations in substituents on the pyrrolidine ring significantly affect both anticancer and antimicrobial activities, highlighting the importance of precise structural modifications .

Case Studies

- Anticancer Efficacy : In a comparative study, several 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. Compound variants demonstrated varying degrees of potency, with some achieving over 70% inhibition at concentrations as low as 10 µM .

- Antimicrobial Resistance : Another study focused on the efficacy of pyrrolidine derivatives against resistant strains of Staphylococcus aureus. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing significant antibacterial activity even against strains resistant to conventional antibiotics .

Data Tables

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 15 | Anticancer |

| Compound B | Structure B | 8 | Antimicrobial |

| Compound C | Structure C | 25 | Anticancer |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide?

- Answer : The compound can be synthesized via cyclization reactions using succinic anhydride under reflux conditions in non-polar solvents like p-xylene, followed by recrystallization from ethanol for purification . Coupling reactions between pyrrolidine-3-carboxamide derivatives and cyclohexyl/tetrahydrofuran-containing precursors are also reported, with intermediates characterized by NMR and HPLC . Key steps include optimizing reaction time and temperature to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Answer : Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms the backbone structure and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (stretching ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (XRD) resolves stereochemistry, as demonstrated for analogous pyrrolidine-carboxamide derivatives . Purity is assessed via HPLC (≥95%) and melting point analysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Answer : Density Functional Theory (DFT) calculations predict transition states and reaction energetics, guiding solvent selection and catalyst design. For example, studies on similar pyrrolidine derivatives used DFT to model cyclization barriers, identifying p-xylene as optimal due to its low polarity and high boiling point . Molecular docking can also predict interactions with biological targets, aiding in structural modifications .

Q. What strategies address contradictions in reported biological activity data?

- Answer : Discrepancies in IC₅₀ values or efficacy across studies may arise from assay conditions (e.g., pH, temperature) or compound purity. Meta-analyses should standardize protocols and validate purity via orthogonal methods (e.g., HPLC coupled with NMR). For instance, conflicting cytotoxicity data in thiazolidinone-carboxamide analogs were resolved by controlling for hydrolytic degradation .

Q. How are Structure-Activity Relationship (SAR) studies designed for this compound?

- Answer : Systematic modifications to the cyclohexyl or tetrahydrofuran-methyl groups are introduced, followed by in vitro testing (e.g., enzyme inhibition assays). For example, replacing the cyclohexyl group with aromatic rings in related compounds revealed enhanced binding to kinase targets . Data is analyzed using multivariate regression to identify critical substituents .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

- Answer : Rodent models (rats/mice) assess absorption, distribution, and metabolism, with a focus on hepatic clearance due to the tetrahydrofuran moiety’s susceptibility to oxidation. Pharmacokinetic parameters (e.g., half-life, bioavailability) are quantified via LC-MS/MS. Metabolite identification is critical, as seen in studies of chlorophenyl-thiazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.